2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in scientific research due to its potential applications in medicine and biology.
Mechanism of Action
The mechanism of action of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell proliferation. It may also interact with neurotransmitters in the brain, leading to potential therapeutic effects on neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been suggested to have a neuroprotective effect by reducing oxidative stress and improving cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone in lab experiments include its potential therapeutic applications, its ability to modulate various biochemical and physiological processes, and its relatively low toxicity. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone. These include further investigation of its potential therapeutic applications in neurological disorders, cancer, and inflammation. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. The development of new synthetic methods and derivatives of this compound may also lead to new potential applications in medicine and biology.
Synthesis Methods
The synthesis of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone involves the reaction of 4-ethylphenylhydrazine with 2-chloroacetyl chloride to form 4-ethylphenylhydrazinylideneacetyl chloride. This intermediate is then reacted with 6-amino-3-thiopyridazine and indoline-1-carboxylic acid to produce the final product.
Scientific Research Applications
2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-2-16-7-9-17(10-8-16)19-11-12-21(24-23-19)27-15-22(26)25-14-13-18-5-3-4-6-20(18)25/h3-12H,2,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYANPGFSWQZLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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